5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine
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Overview
Description
5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, often involves nucleophilic substitution reactions. For instance, the nucleophilic substitution of a nitro group by fluorine can be achieved using potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . Another common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale nucleophilic substitution reactions and coupling reactions. The availability of effective fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., KF) and organometallic reagents (e.g., boron reagents in Suzuki–Miyaura coupling).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine oxides, while reduction may yield fluorinated pyridine amines .
Scientific Research Applications
5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-(pyridin-2-yl)pyridin-2-amine: Contains a similar pyridine structure with fluorine substitution.
2-(pyridin-2-yl)pyrimidine derivatives: Similar heterocyclic compounds with potential biological activities.
Uniqueness
5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is unique due to its specific fluorine substitution pattern, which can impart distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLXZOQROIKNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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